![molecular formula C12H21IN2 B14308015 N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide CAS No. 114549-81-4](/img/structure/B14308015.png)
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, including a phenyl group and a methyl group. This compound is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide typically involves the reaction of N,N-dimethyl-2-(methyl(phenyl)amino)ethanamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants and detergents, where its ability to interact with both hydrophilic and hydrophobic substances is valuable.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows the compound to interact with negatively charged molecules, such as cell membranes or nucleophiles. This interaction can lead to changes in the structure and function of the target molecules, facilitating various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar in structure but contains a piperazine ring instead of a phenyl group.
N,N,N-Trimethylethylenediamine: Contains two ethylene groups instead of a phenyl group.
Uniqueness
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring interactions with aromatic compounds or specific molecular targets.
Propriétés
Numéro CAS |
114549-81-4 |
|---|---|
Formule moléculaire |
C12H21IN2 |
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
trimethyl-[2-(N-methylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C12H21N2.HI/c1-13(10-11-14(2,3)4)12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HXPKYTVEKCTIDI-UHFFFAOYSA-M |
SMILES canonique |
CN(CC[N+](C)(C)C)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


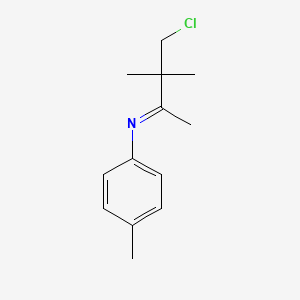
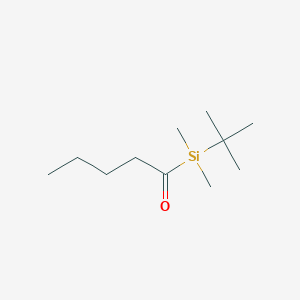
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
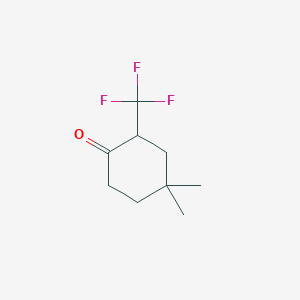
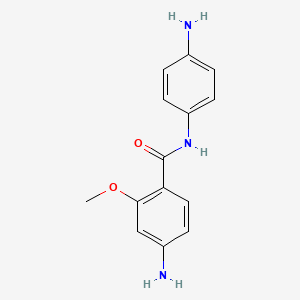
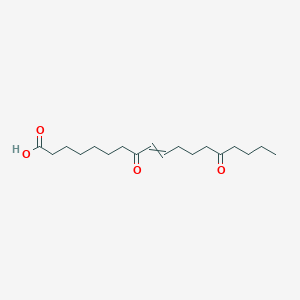
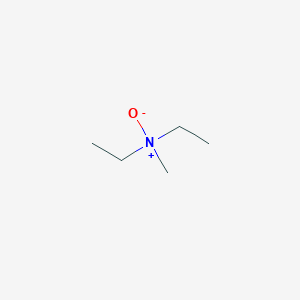
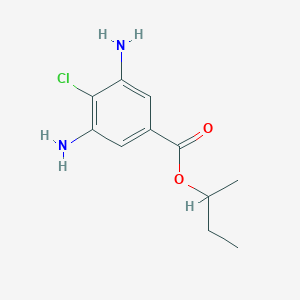
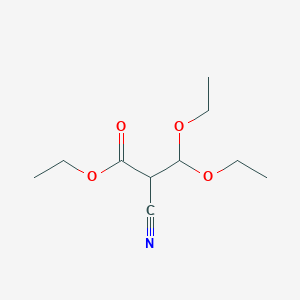
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
